6-(3-Ethoxypropoxy)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6-(3-Ethoxypropoxy)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethoxypropoxy)-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of 3,4-dihydroquinolin-2(1H)-one with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Ethoxypropoxy)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-(3-Ethoxypropoxy)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Ethoxypropoxy)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3,4-dihydroquinolin-2(1H)-one
- 6-Ethoxy-3,4-dihydroquinolin-2(1H)-one
- 6-Propoxy-3,4-dihydroquinolin-2(1H)-one
Uniqueness
6-(3-Ethoxypropoxy)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the 3-ethoxypropoxy group, which can impart distinct chemical and biological properties compared to other quinoline derivatives. This unique structure can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
64463-03-2 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
6-(3-ethoxypropoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C14H19NO3/c1-2-17-8-3-9-18-12-5-6-13-11(10-12)4-7-14(16)15-13/h5-6,10H,2-4,7-9H2,1H3,(H,15,16) |
InChI Key |
MUOHAHNEFFJPAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCOC1=CC2=C(C=C1)NC(=O)CC2 |
Origin of Product |
United States |
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